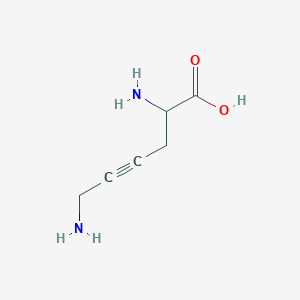

2,6-Diamino-4-hexynoic acid

Description

Contextualization as a Non-Proteinogenic Amino Acid

2,6-Diamino-4-hexynoic acid is classified as a non-proteinogenic, or non-coded, amino acid. wikipedia.org Unlike the 22 proteinogenic amino acids that are naturally encoded in an organism's genome to build proteins, non-proteinogenic amino acids are not incorporated through this primary mechanism. wikipedia.org Thousands of such amino acids can be created in the laboratory, and they serve as important intermediates in biosynthesis, as components of bacterial cell walls, and as pharmacological compounds. wikipedia.org

Specifically, this compound is a synthetic amino acid that functions as an analog of the proteinogenic amino acid L-lysine. researchgate.net Its structure mimics lysine (B10760008) but is distinguished by the presence of a carbon-carbon triple bond in the side chain. This modification prevents it from being used in protein synthesis in the same way as lysine but allows it to interact with enzymes that recognize lysine. For instance, it has been shown to inhibit the enzymatic transfer of lysine to soluble ribonucleic acid (sRNA) by lysyl-ribonucleic acid synthetase, an enzyme from Escherichia coli. researchgate.net This inhibitory action highlights its role as a tool for studying substrate specificity and enzyme conformation. researchgate.net

Significance of the Alkyne Moiety and Diamine Functionality in Research

The unique chemical structure of this compound, featuring both an alkyne group and two amine groups, provides it with significant utility in chemical biology research.

The alkyne moiety is a particularly valuable functional group. Alkynes are prized as synthetic building blocks and provide crucial reactivity for bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wm.edu The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is highly efficient and specific, allowing the amino acid to be easily and stably linked to other molecules that have been functionalized with an azide (B81097) group. nih.gov This makes it an excellent tool for applications such as:

Bioconjugation : Creating complex molecular structures by linking peptides or proteins to other molecules or surfaces. wm.edu

Radiolabeling : The triple bond can be catalytically reduced with tritium (B154650) (³H), a radioactive isotope of hydrogen. iaea.orgnih.gov This allows for the preparation of tritiated, lysine-containing peptides, which are invaluable for tracking the peptide's location and fate in biological systems. nih.govresearchgate.net For example, it was used to create a tritiated version of neurotensin (B549771), a neuropeptide. nih.gov

The diamine functionality is also central to its research applications. The presence of two amino groups, one at the alpha-carbon (C2) and one at the epsilon-carbon (C6), is what makes it an analog of lysine. researchgate.net This allows it to be recognized by lysine-dependent enzymes. researchgate.net Furthermore, the two distinct amino groups offer opportunities for selective chemical modification. Research has demonstrated that the 6-amino group can be selectively acylated, enabling the synthesis of various derivatives for specific purposes, such as preparing labeled peptides. researchgate.net This dual functionality is essential for its use in creating hybrid molecules and for its incorporation into peptides using solid-phase synthesis techniques. nih.govtandfonline.com

Historical Overview of its Academic Investigation

The academic investigation of this compound began in the mid-20th century, with early studies focusing on its biological activity.

1966 : An early report identified DL-2,6-diamino-4-hexynoic acid as a growth inhibitor. The study investigated its effects on Streptococcus pneumoniae, finding that it inhibited the biosynthesis of DNA, RNA, and proteins. nih.gov

1967 : A study delved into the mechanism of its inhibitory action, demonstrating that it, along with other lysine analogs, inhibits lysyl-ribonucleic acid synthetase from E. coli. researchgate.net This work provided a specific biochemical target for the compound's activity and solidified its identity as a lysine antagonist. researchgate.net

1980s and beyond : Research shifted towards utilizing the compound as a synthetic tool. Its synthesis from starting materials like 1,4-dichloro-2-butyne (B41282) and diethyl acetamidomalonate was described. iaea.org Scientists developed methods for the synthesis of its individual L- and D-enantiomers. researchgate.net A key application that emerged was its use in peptide synthesis. Researchers described methods for incorporating it into peptides via solid-phase synthesis to create analogues of neuropeptides like neurotensin. nih.gov The ability to selectively modify its amino groups was explored to create derivatives for preparing peptides labeled with tritium. researchgate.net

This progression from an identified bacterial growth inhibitor to a sophisticated tool in chemical biology and peptide chemistry illustrates the compound's enduring value in scientific research.

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding | Organism/System | Significance | Citation(s) |

| Enzyme Inhibition | Inhibits lysyl-ribonucleic acid synthetase. | Escherichia coli | Acts as a lysine antagonist, useful for studying enzyme mechanisms. | researchgate.net |

| Microbial Growth | Inhibits the growth of the bacterium. | Streptococcus pneumoniae | Demonstrates broad effects on DNA, RNA, and protein biosynthesis. | nih.gov |

| Peptide Synthesis | Incorporated into peptides as an "acetylenic lysine". | In vitro solid-phase synthesis | Allows for the creation of peptide analogs with unique properties. | nih.gov |

| Radiolabeling | Used as a precursor for tritiated peptides. | Chemical synthesis | Enables tracking and quantification of peptides in biological assays. | iaea.orgnih.govresearchgate.net |

| Bioorthogonal Chemistry | The alkyne moiety is suitable for click chemistry reactions. | General chemical biology | Provides a stable and reactive handle for bioconjugation. | wm.edunih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13004-67-6 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2,6-diaminohex-4-ynoic acid |

InChI |

InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,3-4,7-8H2,(H,9,10) |

InChI Key |

BHLMPCPJODEJRG-UHFFFAOYSA-N |

SMILES |

C(C#CCN)C(C(=O)O)N |

Canonical SMILES |

C(C#CCN)C(C(=O)O)N |

Synonyms |

2,6-Diamino-4-hexynoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Diamino 4 Hexynoic Acid

Stereoselective Synthesis of 2,6-Diamino-4-hexynoic Acid Enantiomers

The synthesis of enantiomerically pure forms of this compound is critical for its application in various scientific fields. Stereoselective synthesis ensures the production of a single enantiomer, which is often achieved through the use of chiral starting materials, auxiliaries, or catalysts.

Synthesis from Acetamidocyanoacetic Ester and Related Precursors

A foundational approach to the synthesis of amino acids involves the use of acetamidocyanoacetic ester and its derivatives. acs.org While the direct synthesis of this compound from this specific precursor is part of the broader chemical literature on amino acid synthesis, related methods highlight its utility. For instance, the condensation of ethyl cyanoacetate (B8463686) with guanidine (B92328) is a key step in producing 2,6-diamino-4-hydroxy-pyrimidine, which demonstrates the versatility of cyanoacetate derivatives in building complex nitrogen-containing heterocyclic structures. google.com This general strategy involves the alkylation of a malonic ester-type precursor, followed by hydrolysis and decarboxylation to yield the target amino acid backbone.

Routes Involving N-(4-chloro-2-butynyl)phthalimide and Ethyl Acetamidomalonate

A notable synthetic route for preparing the racemic form of this compound involves the reaction of a protected alkyne precursor with a malonate derivative. iaea.org Specifically, DL-2,6-diamino-4-hexynoic acid can be prepared from the reaction between 1,4-dichloro-2-butyne (B41282) and diethyl acetamidomalonate. iaea.org In this pathway, the diethyl acetamidomalonate serves as the nucleophile that displaces one of the chlorine atoms on the 1,4-dichloro-2-butyne, introducing the α-amino acid moiety. The second amino group is typically introduced in a subsequent step. The use of a phthalimide-protected starting material, such as N-(4-chloro-2-butynyl)phthalimide, is a common strategy to prevent side reactions and selectively introduce the protected amino group at the 6-position.

Table 1: Key Reactants for Synthesis of this compound Backbone

| Reactant 1 | Reactant 2 | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| 1,4-Dichloro-2-butyne | Diethyl acetamidomalonate | DL-2,6-Diamino-4-hexynoic acid | iaea.org |

Methodologies for Enantiomeric Resolution and Optical Purity

Since many synthetic routes yield a racemic mixture (a 50:50 mix of both enantiomers), resolution is necessary to isolate the individual L- and D-forms. libretexts.org A highly effective method for resolving this compound is through enzymatic resolution. researchgate.net

This process involves:

Synthesis of a racemic precursor : DL-2,6-diacetylamino-4-hexynoic acid is synthesized first. The acetylation of both amino groups is a crucial preparatory step.

Enzymatic Hydrolysis : The enzyme Acylase I is used to selectively hydrolyze the acetyl group from the α-amino position (C2) of the L-enantiomer, leaving the D-enantiomer unchanged.

Separation : The resulting mixture contains the L-2-amino-6-acetylamino-4-hexynoic acid and the unreacted D-2,6-diacetylamino-4-hexynoic acid. Due to their different chemical properties, these two compounds can be separated.

Hydrolysis : The separated D-enantiomer is then treated with acid to remove both acetyl groups, yielding the pure D-2,6-diamino-4-hexynoic acid. The L-form is similarly deprotected.

This enzymatic approach allows for the efficient production of both L- and D-2,6-diamino-4-hexynoic acid in good yield. researchgate.net The principle of using enzymes for resolution is also applied to similar molecules, such as (2RS)-2-amino-6-hydroxy-4-hexynoic acid, which was resolved using renal acylase. researchgate.net

Regioselective Functionalization and Derivatization Strategies

The presence of three distinct functional groups—two primary amino groups (at C2 and C6) and a carboxylic acid (at C1)—allows for a variety of regioselective modifications, provided that appropriate protective group strategies are employed.

Selective Acylation of Primary Amino Groups (e.g., at the 6-position)

The differential reactivity of the two amino groups can be exploited for selective functionalization. When this compound is incorporated into a peptide chain, the α-amino group (at C2) forms a peptide bond with another amino acid residue. googleapis.comgoogle.com This leaves the side-chain amino group (at C6) available for further derivatization.

Patents describe the use of D-2,6-diamino-4-hexynoic acid as a residue in tetrapeptide structures. googleapis.comgoogle.com In these constructs, the side-chain amino group at the 6-position is selectively substituted with acyl or alkyl groups, creating an amide or a secondary amine linkage, respectively. googleapis.comgoogle.com This regioselective functionalization is key to modulating the properties of the resulting peptide. googleapis.com

Table 2: Examples of Regioselective Derivatization at the 6-Amino Group

| Position of Modification | Type of Modification | Context | Reference |

|---|---|---|---|

| 6-Amino Group | Acylation (C1-5 acyl) | Peptide Synthesis | googleapis.comgoogle.com |

Modification at the Carboxyl Terminus

The carboxyl group of this compound can undergo standard transformations common to carboxylic acids, assuming the amino groups are suitably protected. These modifications include esterification, amidation, and conversion to an acid chloride.

Common derivatizations include:

Amidation : Reaction with ammonia (B1221849) or amines can form the corresponding amide. In solid-phase peptide synthesis, the C-terminus is often an amide, generated by constructing the peptide on an appropriate resin. googleapis.com

Esterification : Reaction with alcohols under acidic conditions yields the corresponding ester.

Acid Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acyl chloride. This intermediate is a versatile precursor for synthesizing esters and amides under milder conditions.

These strategies for derivatization at the carboxyl terminus are fundamental in synthetic organic chemistry and are applicable to this compound for creating a wide range of analogs and derivatives.

Preparation of Structurally Modified Analogs and Isosteres for Biological Probing

The strategic modification of this compound (DAHYA) provides essential tools for investigating complex biological systems. By altering its structure, researchers can develop analogs and isosteres for use as probes to elucidate biochemical pathways and interactions.

Synthesis of Isotopically Labeled this compound Derivatives for Biochemical Tracing

Isotopically labeled compounds are indispensable for tracking the metabolic fate and distribution of molecules within biological systems. The alkyne group in this compound presents a unique site for introducing tritium (B154650) (³H), a radioactive isotope of hydrogen, creating a powerful tool for biochemical tracing. The synthesis of these labeled derivatives allows for sensitive detection in studies of peptide metabolism and receptor binding.

A key strategy involves the synthesis of a peptide containing DAHYA, followed by the catalytic tritiation of the alkyne triple bond. nih.gov This process converts the hexynoic acid residue into a saturated or partially saturated lysine (B10760008) analog labeled with tritium. For instance, a polyunsaturated precursor peptide containing Nα-Boc-Nε-Z-L-2,6-diamino-4-hexynoic acid was synthesized using solid-phase methods. nih.gov Subsequent catalytic hydrogenation or tritiation of this peptide yielded the desired labeled product, which was shown to be identical to the native peptide, confirming the integrity of the molecule during the labeling process. nih.gov Such tritiated peptides, exhibiting high specific radioactivity (e.g., 160-180 Ci/mmol), serve as valuable agents for the characterization of receptors and the investigation of peptide metabolism. nih.gov

The synthesis of precursors for labeling often requires selective protection of the amino groups to direct acylation and peptide coupling. For example, the selective acylation of the 6-amino group of DAHYA is a critical step in preparing derivatives for the synthesis of ³H-labeled lysine-containing peptides. lookchem.com This has been achieved through a straightforward approach that avoids the need for copper complex methods. researchgate.net The resulting protected and activated DAHYA derivatives are then incorporated into peptide sequences. nih.gov

Table 1: Isotopically Labeled DAHYA Derivatives and Precursors

| Compound Name | Isotope | Application/Purpose | Reference |

|---|---|---|---|

| Tritiated Neurotensin (B549771) (from DAHYA precursor) | ³H | Biological characterization of neurotensin receptors and peptide metabolism studies. | nih.gov |

| Nα-Boc-Nε-Z-L-2,6-diamino-4-hexynoic acid | N/A (Precursor) | Precursor for solid-phase synthesis of polyunsaturated peptides intended for tritiation. | nih.gov |

Design and Synthesis of Peptide-Based Scaffolds Incorporating this compound

Peptide-based scaffolds are materials designed to mimic the natural extracellular matrix (ECM), providing structural support and signaling cues for cells in tissue engineering and regenerative medicine. nih.gov These scaffolds are often constructed from self-assembling peptides that form nanofibrous hydrogels under physiological conditions. nih.govutmb.edu The incorporation of nonproteinogenic amino acids, such as this compound, into these peptide sequences allows for the introduction of unique chemical functionalities and structural constraints. nih.gov

The design of these scaffolds involves creating peptide sequences that can self-assemble and present bioactive motifs to interact with cells. nih.gov The synthesis is typically performed using solid-phase peptide synthesis (SPPS), which allows for the precise, stepwise addition of amino acids, including modified ones like DAHYA, into a growing peptide chain. nih.gov

The incorporation of DAHYA into a peptide sequence is achieved using standard SPPS protocols. The amino acid is first protected with groups like Boc (tert-butyloxycarbonyl) and Z (carboxybenzyl) on its amino functions to control the coupling reaction. nih.gov For example, Nα-Boc-Nε-Z-L-2,6-diamino-4-hexynoic acid has been successfully incorporated into a neurotensin analog sequence using dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents. nih.gov The presence of the rigid alkyne group in the DAHYA residue can impart specific conformational properties to the resulting peptide scaffold, influencing its self-assembly and biological activity.

The versatility of DAHYA allows it to act as a building block for more complex molecules, making it a valuable component in the development of novel peptide-based materials. chemimpex.com The ability to synthesize both L- and D-enantiomers of DAHYA further expands the range of possible structures and functionalities that can be integrated into peptide scaffolds. researchgate.net

Table 2: Examples of Peptide Scaffolds and Synthesis Strategies

| Scaffold/Peptide Type | Synthesis Method | Incorporated Amino Acid | Purpose/Application | Reference |

|---|---|---|---|---|

| [Dah⁶, ΔPro⁷,¹⁰]-neurotensin | Solid-Phase Peptide Synthesis (SPPS) | Nα-Boc-Nε-Z-L-2,6-diamino-4-hexynoic acid | Precursor for radiolabeled neurotensin for receptor studies. | nih.gov |

| Self-assembling Nanofibrous Hydrogel | Cooperative assembly of peptide components | Fmoc-diphenylalanine and Fmoc-RGD (Illustrative example) | 3D scaffold for cell culture and maintenance. | nih.gov |

Biochemical Mechanisms and Molecular Interactions of 2,6 Diamino 4 Hexynoic Acid

Enzyme Inhibition and Inactivation Studies

Identification and Characterization of Target Enzymes

2,6-Diamino-4-hexynoic acid has been identified as an inhibitor of several enzymes, primarily those involved in lysine (B10760008) metabolism due to its structural similarity to lysine. researchgate.netchemchart.comscispace.com Research has shown that this compound can interfere with the enzymatic transfer of lysine to soluble ribonucleic acid (sRNA), a crucial step in protein synthesis. researchgate.net Specifically, enzymes like lysyl-tRNA synthetase, which is responsible for charging tRNA with lysine, are potential targets. researchgate.netacs.org Studies on bacterial systems have demonstrated that this compound strongly inhibits the utilization of lysine, suggesting its interaction with enzymes in the lysine biosynthetic or metabolic pathways. scispace.com Furthermore, its inhibitory effects have been observed in the context of lysine catabolism, where it can interfere with enzymes like lysine-ε-aminotransferase. nih.gov In Mycobacterium tuberculosis, this compound has been used as a toxic lysine analog to study amino acid exporters like LysE, indicating its interaction with transport proteins as well. nih.gov

Investigations into Mechanism-Based Inactivation

The presence of a triple bond in the structure of this compound suggests its potential as a mechanism-based inactivator. vulcanchem.com This type of inhibitor, also known as a suicide substrate, is initially unreactive but is converted into a highly reactive species by the catalytic action of the target enzyme. This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation. The acetylenic group (the triple bond) in this compound is a key feature that can be enzymatically converted to a reactive allene (B1206475) or a related species, which can then acylate a nucleophilic residue in the active site of the target enzyme. This covalent modification leads to the inactivation of the enzyme. vulcanchem.com

Kinetic and Mechanistic Analyses of Enzyme-Inhibitor Binding

Kinetic studies have shown that this compound can act as a competitive inhibitor of lysine-utilizing enzymes. scispace.com This means it competes with the natural substrate, lysine, for binding to the active site of the enzyme. The linear arrangement of the carbon atoms in its structure is thought to contribute to its strong inhibitory effect on bacterial lysine utilization. scispace.com The binding of this compound to its target enzymes can be quite strong, as evidenced by its ability to inhibit lysine transfer to sRNA at relatively high concentrations. researchgate.net The mechanism of binding likely involves the recognition of the diamino acid structure, which mimics lysine, allowing it to fit into the enzyme's active site. scispace.com

Molecular Recognition and Substrate Mimicry

Role as a Lysine Analog in Biochemical Pathways

This compound serves as a potent analog of lysine in various biochemical pathways. researchgate.netchemchart.comacs.orgnih.govnih.gov Its structural resemblance to lysine allows it to be recognized by enzymes and transport systems that normally bind and process lysine. scispace.com This mimicry can lead to the disruption of several cellular processes. For instance, in Mycobacterium tuberculosis, it is recognized by the lysine exporter LysE, and its presence can be toxic to the bacteria, especially when the exporter is deleted. nih.gov This toxicity arises from its potential incorporation into proteins during translation, leading to the formation of non-functional proteins. nih.gov Furthermore, its ability to compete with lysine for binding to enzymes involved in lysine biosynthesis and utilization can disrupt the normal metabolic flux. scispace.comresearchgate.net

Analysis of Conformational Requirements for Enzyme Substrate Recognition (e.g., Lysyl-ribonucleic acid synthetase)

Studies on the inhibition of lysine activation and its transfer to sRNA by various lysine analogs, including this compound, have provided insights into the conformational requirements for substrate recognition by enzymes like lysyl-tRNA synthetase. researchgate.net The inhibition of the enzymatic transfer of lysine to sRNA by this compound suggests that the enzyme can accommodate this analog in its active site. researchgate.net The effectiveness of this and other analogs like trans-4-dehydrolysine indicates that the activation of lysine may require a conformation where the Cγ and Cε carbons are in a trans-like position. researchgate.net However, the fact that other conformations can still bind to the enzyme, albeit with less effective inhibition, suggests some flexibility in the enzyme's active site. researchgate.net The rigid, linear structure imposed by the triple bond in this compound likely plays a significant role in its interaction with and inhibition of lysyl-tRNA synthetase and other lysine-binding enzymes. scispace.com

Impact of the Alkyne Moiety on Binding Affinity and Specificity

The alkyne functional group within the structure of this compound is a critical determinant of its binding affinity and specificity towards biological targets. This triple bond introduces unique stereochemical and electronic properties that distinguish it from its saturated and unsaturated (alkene) counterparts, such as lysine and (E)-2,6-diaminohex-4-enoic acid, respectively.

The primary mechanism through which the alkyne moiety exerts its influence is by acting as a latent electrophile. nih.govacs.org This characteristic allows this compound to function as an irreversible covalent inhibitor for certain enzymes. nih.gov Upon binding to the active site of a target protein, the alkyne can undergo a nucleophilic attack from a nearby amino acid residue, such as a cysteine. nih.govacs.org This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to potent and often irreversible inhibition. nih.gov

Research on other alkyne-containing inhibitors has shown that this covalent modification is not random but is highly dependent on the architecture of the enzyme's active site. nih.govacs.org The reactivity is described as "proximity-driven," meaning the covalent bond formation is a consequence of the precise positioning of the alkyne group relative to the nucleophilic residue within the enzyme-inhibitor complex, rather than being solely dependent on the inherent electrophilicity of the alkyne itself. nih.govacs.org This proximity-driven reactivity can contribute to the inhibitor's specificity, as only proteins with appropriately located nucleophiles in their binding pockets will be susceptible to covalent modification.

Furthermore, the replacement of a more polarized functional group with the relatively nonpolar alkyne moiety can influence noncovalent interactions that precede covalent bonding. acs.org This can affect the initial binding affinity (often measured by IC₅₀ values) by altering interactions with active-site residues. acs.org The linear and rigid geometry imposed by the sp-hybridized carbons of the alkyne group also significantly constrains the conformational flexibility of the molecule. This rigidity can be advantageous for binding specificity, as it reduces the entropic penalty of binding and allows the molecule to fit into sterically demanding binding sites that complement its defined shape.

| Interaction Type | Description | Impact on Binding |

|---|---|---|

| Covalent Bonding | Acts as a latent electrophile, susceptible to nucleophilic attack from enzyme residues (e.g., cysteine). nih.govacs.org | Leads to irreversible inhibition of the target enzyme. nih.gov |

| Proximity-Driven Reactivity | The rate of covalent bond formation is determined by the optimal positioning within the active site, not just inherent electrophilicity. nih.govacs.org | Enhances specificity for target enzymes with correctly oriented nucleophiles. |

| Noncovalent Interactions | The nonpolar nature of the alkyne can alter initial noncovalent binding compared to more polarized functional groups. acs.org | May decrease noncovalent complex formation, potentially increasing IC₅₀ values. acs.org |

| Structural Rigidity | The linear geometry of the triple bond restricts the molecule's conformational freedom. | Can improve binding specificity by fitting into well-defined binding pockets and lowering the entropic cost of binding. |

Influence on Amino Acid Metabolism and Related Biochemical Pathways

Competition with Endogenous Amino Acid Substrates

As a structural analog of the essential amino acid L-lysine, this compound has the potential to interfere significantly with amino acid metabolism by competing with endogenous substrates for binding to enzymes and transport proteins. This competitive action is a cornerstone of its biological activity.

Studies have shown that dl-2,6-diamino-4-hexynoic acid acts as a growth inhibitor, affecting fundamental cellular processes such as DNA, RNA, and protein biosynthesis. nih.gov This broad inhibitory profile strongly suggests that the compound competes with natural amino acids, particularly lysine, for access to the cellular machinery responsible for these processes. For instance, it can compete for the active site of aminoacyl-tRNA synthetases, enzymes that are critical for the first step of protein synthesis. If this compound binds to lysyl-tRNA synthetase, it would prevent the charging of tRNA with lysine, thereby halting protein elongation.

Furthermore, evidence indicates that this compound can be actively transported into cells. Research on Ehrlich ascites tumor cells demonstrated that these cells strongly accumulate the L-isomer of this compound, indicating its interaction with amino acid transport systems. pnas.org These transport systems are responsible for maintaining the intracellular pool of amino acids required for metabolism and protein synthesis. By competing with endogenous amino acids like lysine for uptake through these transporters, this compound can disrupt cellular amino acid homeostasis. This competition for transport is a critical mechanism by which it can exert its effects, as its entry into the cell is a prerequisite for its interaction with intracellular metabolic pathways. The compound's ability to be recognized and transported by systems intended for natural diamino acids underscores its role as a competitive metabolic inhibitor. pnas.org

Applications of 2,6 Diamino 4 Hexynoic Acid in Biological Research and Chemical Tools

Contribution to Peptide Chemistry and Protein Engineering

The unique structural features of 2,6-diamino-4-hexynoic acid, particularly its diamino functionality and internal alkyne group, make it a valuable building block in the fields of peptide chemistry and protein engineering. Its incorporation into peptide structures allows for the introduction of conformational constraints and provides a chemical handle for specific modifications.

Incorporation into Synthetic Peptidic Structures for Conformational Constraint (e.g., Beta-Turn Mimetics)

The synthesis of conformationally restricted peptide structures is a significant goal in medicinal chemistry to enhance stability, selectivity, and bioavailability. ru.nl Derivatives of 2-amino-4-hexynoic acid are utilized as key components in the synthesis of peptidic β-turn mimics. ru.nl Beta-turns are crucial secondary structure motifs in proteins, and mimicking them can enforce a desired conformation in a synthetic peptide. ru.nlnih.gov

A key strategy involves the synthesis of oligopeptides that contain two (S)-2-amino-4-hexynoic acid derivatives. ru.nl These peptides are then subjected to a cyclization reaction known as ring-closing alkyne metathesis (RCAM). ru.nl This process creates a cyclic structure where the acetylenic linkage acts as a rigid constraint, forcing the peptide backbone into a β-turn conformation. ru.nlru.nl The synthesis of a precursor tetrapeptide for such a cyclization has been reported with a 61% yield. ru.nl

Table 1: Synthesis Steps for a Protected Tetrapeptide Precursor Containing (S)-2-amino-4-hexynoic acid for RCAM

| Step | Description | Reagents | Yield |

|---|---|---|---|

| 1. Deprotection | Removal of the Boc protecting group from (S)-2-(tert-butoxycarbonylamino)-4-hexynoic acid methyl ester. | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) | - |

| 2. Condensation | Coupling of the resulting free amine with Boc-Ala-OH. | Castro's reagent, N-Methylmorpholine (NMM) in DMF | - |

| 3. Elongation | Further elongation using solution-phase peptide synthesis with appropriate Boc-protected amino acids. | Boc-protected amino acids | 61% (overall) |

Comparison of the resulting acetylene-based cyclic peptides with their natural cystine-containing counterparts using 2D NMR analysis has shown structural similarities, confirming that the acetylenic bridge successfully mimics the β-turn structure induced by a disulfide bond. ru.nlru.nl

Design of Cystine Isosteres Featuring Acetylenic Linkages

Cystine bridges (disulfide bonds) are vital for the structural and functional properties of many natural peptides and proteins. ru.nl However, these bonds can be chemically and metabolically unstable. To overcome this, cystine isosteres—molecules that mimic the structural role of cystine—are developed. Ring-closing alkyne metathesis (RCAM) of templates containing acetylenic amino acids, such as derivatives of 2-amino-4-hexynoic acid, provides a method to create cystine isosteres where the disulfide bridge is replaced by a rigid acetylene moiety. ru.nl This approach offers an alternative to more flexible isosteres, such as those created using ring-closing olefin metathesis which result in an ethane bridge. ru.nl The rigidity of the alkyne linkage provides a higher degree of conformational constraint compared to the natural disulfide bridge. ru.nl

Application in Bioconjugation Strategies via Click Chemistry

The alkyne functional group within this compound serves as a versatile handle for bioconjugation using "click chemistry". nih.govmdpi.com Specifically, the terminal alkyne can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govmdpi.com This reaction is highly efficient, selective, and can be performed under mild, aqueous conditions, making it ideal for modifying complex biomolecules. mdpi.com

By incorporating this compound into a peptide sequence, researchers can introduce a specific site for conjugation. This allows for the attachment of various molecules, including:

Fluorescent dyes for imaging

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties

Targeting ligands or therapeutic payloads

The CuAAC reaction forms a stable triazole ring, linking the peptide to the desired molecule. mdpi.com This strategy is a cornerstone of modern bioconjugation, enabling the precise construction of well-defined peptide conjugates for a wide range of applications in research and therapeutics. nih.govmdpi.comnih.gov

Computational Biology and In Silico Approaches

The investigation of this compound has been significantly enhanced by computational methods. These in silico techniques provide powerful tools for predicting how the molecule might behave in a biological system, guiding further laboratory research. By simulating interactions and calculating key molecular properties, computational biology offers insights into the compound's potential as a research tool or therapeutic agent before committing to resource-intensive experimental work.

Molecular Docking Simulations for Predicting Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might bind to the active site of a target protein, typically an enzyme. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction, with more negative scores generally indicating a stronger binding.

While specific molecular docking studies featuring this compound are not extensively detailed in published literature, its structural characteristics suggest potential interactions with specific enzyme classes. Notably, structurally related compounds, such as 5-hexyne-1,4-diamine, have been identified as inhibitors of Ornithine Decarboxylase (ODC), a key enzyme in polyamine biosynthesis. This makes ODC a logical and compelling hypothetical target for in silico analysis of this compound.

A hypothetical docking simulation of this compound with human Ornithine Decarboxylase would aim to:

Determine the most stable binding pose of the compound within the enzyme's active site.

Calculate the binding energy (docking score) to quantify the affinity.

Identify the key amino acid residues that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, stabilizing the complex.

The results of such a simulation would typically be presented in a format similar to the illustrative table below, which outlines the predicted interactions and binding affinity.

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Ornithine Decarboxylase (Human) | This compound | -7.8 (Predicted) | Asp332, Cys360 | Hydrogen Bond |

| Ornithine Decarboxylase (Human) | This compound | -7.8 (Predicted) | Tyr389, Phe397 | Hydrophobic Interaction |

| Ornithine Decarboxylase (Human) | This compound | -7.8 (Predicted) | Lys169 | Salt Bridge with Carboxylate |

This table is illustrative and represents the type of data that would be generated from a molecular docking simulation. The specific residues and score are based on known interactions with similar inhibitors in the ODC active site.

Computational Prediction of Molecular Properties Relevant to Biological Activity

Beyond simulating interactions, computational methods are used to predict the physicochemical properties of a molecule that are critical for its biological activity, including its absorption, distribution, metabolism, and excretion (ADME) profile. These predictions help assess a compound's "drug-likeness" and potential for development. For this compound, these properties can be calculated using various computational algorithms. guidechem.com

Key molecular properties for (2R)-2,6-diamino-4-hexynoic acid have been computationally predicted and are summarized in the table below. guidechem.com These descriptors are fundamental in forecasting the molecule's behavior. For instance, Lipinski's Rule of Five is a guideline used to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rules state that an orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) that does not exceed 5.

Based on the computed properties, this compound adheres to these guidelines, suggesting it possesses a favorable profile for potential bioavailability.

| Molecular Property | Predicted Value | Significance in Biological Activity |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ | Defines the elemental composition of the molecule. guidechem.com |

| Molecular Weight | 142.16 g/mol | Influences absorption and diffusion across biological membranes; falls well below the 500 Da limit of Lipinski's rules. guidechem.com |

| XLogP3-AA | -3.8 | Indicates the molecule's hydrophilicity. A negative value suggests high water solubility, which is important for administration and distribution in the bloodstream. |

| Hydrogen Bond Donor Count | 3 | Relates to the molecule's ability to form hydrogen bonds with biological targets and its solubility. Within Lipinski's limit of ≤5. guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | Reflects the molecule's capacity to accept hydrogen bonds, influencing binding and solubility. Within Lipinski's limit of ≤10. |

| Rotatable Bond Count | 4 | Indicates molecular flexibility, which can affect how well the compound fits into a protein's binding site. |

| Complexity | 177 | A measure of the structural complexity of the molecule. |

These in silico predictions provide a valuable, data-driven foundation for understanding the potential of this compound in biological systems. They suggest that the compound has favorable properties for enzyme interaction and bioavailability, marking it as a person of interest for further experimental validation in biological research.

Advanced Analytical and Spectroscopic Methodologies for 2,6 Diamino 4 Hexynoic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for isolating 2,6-diamino-4-hexynoic acid from reaction mixtures and for assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound and its derivatives. In the synthesis of neurotensin (B549771) analogues, for instance, HPLC is used to confirm the homogeneity of the purified peptide containing the acetylenic lysine (B10760008) derivative, this compound. nih.gov The technique's high resolution and sensitivity make it ideal for verifying the purity of the final product. nih.gov

For analytical purposes, reverse-phase HPLC is a common approach. This method can be used to separate and identify amino acid diastereomers after derivatization. psu.edu While specific HPLC protocols for this compound are not extensively detailed in the provided results, the general principles of amino acid analysis by HPLC are applicable. The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.

Preparative HPLC can be employed to purify larger quantities of the compound, which is essential for further structural and functional studies. The dihydrochloride (B599025) salt form of the related compound, DL-trans-2,6-Diamino-4-hexenoic acid, is noted to enhance water solubility, a factor that can be beneficial for HPLC analysis. vulcanchem.comchemimpex.com

Table 1: HPLC Application in Related Amino Acid Analysis

| Application | Technique | Purpose | Reference |

| Neurotensin Analogue Analysis | High-Performance Liquid Chromatography | Homogeneity assessment | nih.gov |

| Diaminopimelic Acid Diastereomers | Reverse-Phase HPLC with fluorescence detection | Separation and identification | psu.edu |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are vital for determining the precise molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While specific ¹H or ¹³C NMR data for this compound is not available in the search results, general principles of NMR analysis for similar compounds can be inferred. For example, in the analysis of other diamine monomers, ¹H NMR is used to identify the chemical shifts of amino groups. researchgate.net For this compound, ¹H NMR would be expected to show distinct signals for the protons on the alpha-carbon, the carbons adjacent to the alkyne, and the two amino groups. The coupling patterns would provide information about the connectivity of the atoms.

Table 2: Expected NMR Chemical Shift Regions for this compound

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10-13 | 170-185 |

| Alpha-Proton (CH-COOH) | 3.5-4.5 | 50-60 |

| Methylene Protons (CH₂) | 2.5-3.5 | 30-40 |

| Acetylenic Carbons (C≡C) | - | 70-90 |

| Amino Group Protons (NH₂) | 1.5-3.5 | - |

Note: These are general estimated ranges and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the monoisotopic mass is 142.074228 g/mol , and the average mass is 142.158 g/mol . epa.gov The dihydrochloride salt has a molecular weight of 215.074 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₆H₁₀N₂O₂). epa.gov

Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, cleavage adjacent to the amino groups or the alkyne functionality would result in characteristic fragment ions, helping to piece together the molecule's structure. Coupling HPLC with mass spectrometry (HPLC-MS) is a particularly effective combination for analyzing complex mixtures, providing both separation and structural information simultaneously. vulcanchem.com

Integration of Computational Chemistry with Experimental Data for Mechanistic Insights

While direct evidence of the integration of computational chemistry with experimental data for this compound is not present in the search results, this approach is a powerful strategy for gaining deeper mechanistic insights. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to:

Predict Spectroscopic Properties: Calculate theoretical NMR and infrared spectra to aid in the interpretation of experimental data.

Determine Conformational Preferences: Investigate the stable conformations of the molecule, which is crucial for understanding its biological activity. A study on lysine and its analogs, including this compound, suggests that the conformation of the molecule is important for its interaction with enzymes. researchgate.net

Elucidate Reaction Mechanisms: Model reaction pathways, such as its synthesis or its mode of action as a growth inhibitor. acs.orgiaea.org

By comparing computationally predicted properties with experimental data from HPLC, NMR, and MS, researchers can build a comprehensive and validated model of the structure, properties, and behavior of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-diamino-4-hexynoic acid, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkyne functionalization followed by amino group protection/deprotection. Key intermediates should be characterized via nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and high-resolution mass spectrometry (HRMS). Purity can be confirmed using HPLC with UV detection at 220 nm, referencing retention times against known standards. For structural confirmation, IR spectroscopy can identify amine (-NH) and alkyne (C≡C) stretching frequencies .

Q. How is this compound detected and quantified in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity. Use hydrophilic interaction liquid chromatography (HILIC) columns to retain polar amino acid derivatives. Internal standards like isotopically labeled analogs (e.g., -lysine) improve quantification accuracy. Calibration curves should span physiologically relevant concentrations (nM–µM range) .

Q. What structural features of this compound influence its reactivity in biochemical systems?

- Methodological Answer : The alkyne group enables click chemistry applications (e.g., azide-alkyne cycloaddition for bioconjugation). The diamine moiety facilitates hydrogen bonding with carboxylate or phosphoryl groups in enzymes. Computational modeling (e.g., density functional theory) can predict pKa values for the amino groups, which affect protonation states under physiological conditions .

Advanced Research Questions

Q. How does this compound interact with bacterial amino acid biosynthesis pathways, and what experimental models validate its inhibitory effects?

- Methodological Answer : As a lysine analog, it competitively inhibits enzymes like diaminopimelate decarboxylase in Mycobacterium tuberculosis. Use gene knockout strains (e.g., lysA mutants) to assess specificity. Growth inhibition assays in minimal media supplemented with lysine or analogs quantify IC values. Structural insights can be obtained via X-ray crystallography of enzyme-inhibitor complexes .

Q. What contradictions exist in reported docking scores of this compound against ion channels like KCNJ1, and how can these be resolved?

- Methodological Answer : Discrepancies in docking scores (e.g., -6.6 to -8.0 kcal/mol in KCNJ1) may arise from force field parameterization or protonation state assumptions. Re-evaluate using molecular dynamics simulations (e.g., AMBER or GROMACS) to account for solvation effects. Cross-validate with experimental binding assays (e.g., surface plasmon resonance) .

Q. How can researchers design experiments to distinguish between on-target and off-target effects of this compound in cellular systems?

- Methodological Answer : Employ orthogonal approaches:

- CRISPR-Cas9 screens to identify resistant mutations in target pathways.

- Thermal proteome profiling (TPP) to map protein binding partners.

- Metabolomics (e.g., LC-MS) to track perturbations in lysine-related pathways (e.g., saccharopine, α-aminoadipic acid).

- Use isogenic cell lines with/without target gene expression to confirm specificity .

Q. What statistical methods are appropriate for analyzing dose-response data when this compound exhibits non-linear kinetics?

- Methodological Answer : Fit data to a Hill equation model using nonlinear regression (e.g., GraphPad Prism). Assess goodness-of-fit via Akaike information criterion (AIC). For heteroscedastic data, apply weighted least squares regression. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for EC/IC values .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in bioactivity data across studies using this compound?

- Methodological Answer :

- Standardize assay conditions : pH, temperature, and ion strength (e.g., PBS vs. HEPES buffers).

- Control for batch effects : Use the same synthetic batch or validate purity across suppliers.

- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like cell type or incubation time .

Q. What strategies mitigate confounding factors in in vivo studies of this compound pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.